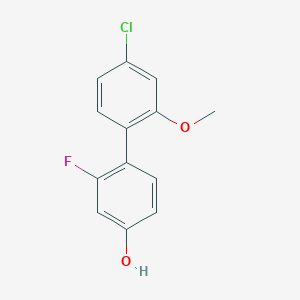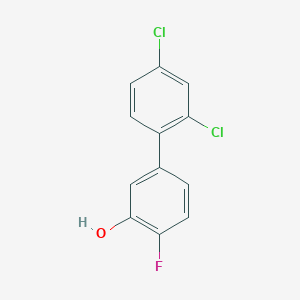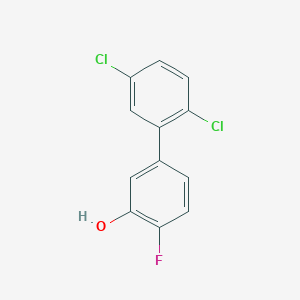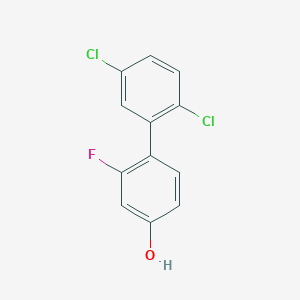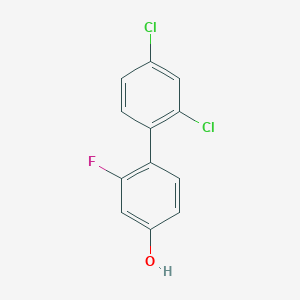![molecular formula C12H7Cl2FO B6374582 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol CAS No. 1261923-94-7](/img/structure/B6374582.png)
2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dichloro-5-fluoro-[1,1’-biphenyl]-3-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-5-fluoro-[1,1’-biphenyl]-3-ol typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms into the biphenyl structure can be achieved through halogenation reactions. For example, the biphenyl precursor can be treated with chlorine gas and a fluorinating agent under controlled conditions to introduce the desired halogen atoms.
Hydroxylation: The introduction of the hydroxyl group can be achieved through hydroxylation reactions. This can be done by treating the halogenated biphenyl with a suitable hydroxylating agent, such as hydrogen peroxide or a hydroxyl radical source, under appropriate conditions.
Industrial Production Methods
In industrial settings, the production of 2’,3’-Dichloro-5-fluoro-[1,1’-biphenyl]-3-ol may involve large-scale halogenation and hydroxylation processes. These processes are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-5-fluoro-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dehalogenated biphenyl or hydrogenated biphenyl.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
2’,3’-Dichloro-5-fluoro-[1,1’-biphenyl]-3-ol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-5-fluoro-[1,1’-biphenyl]-3-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways, affecting cellular processes.
Gene Expression: Modulation of gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
2’,3’-Dichloro-5-fluoro-[1,1’-biphenyl]-3-ol can be compared with other biphenyl derivatives, such as:
2’,3’-Dichloro-[1,1’-biphenyl]-3-ol: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
2’,3’-Dichloro-5-methyl-[1,1’-biphenyl]-3-ol: Contains a methyl group instead of a fluorine atom, leading to different chemical and biological properties.
2’,3’-Dichloro-5-bromo-[1,1’-biphenyl]-3-ol: Contains a bromine atom instead of a fluorine atom, which may influence its reactivity and interactions with biological systems.
The uniqueness of 2’,3’-Dichloro-5-fluoro-[1,1’-biphenyl]-3-ol lies in its specific combination of halogen atoms and hydroxyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-11-3-1-2-10(12(11)14)7-4-8(15)6-9(16)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLHMSODJYRLIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684439 |
Source


|
| Record name | 2',3'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-94-7 |
Source


|
| Record name | 2',3'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



